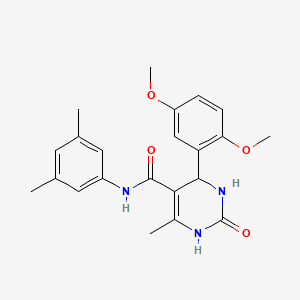

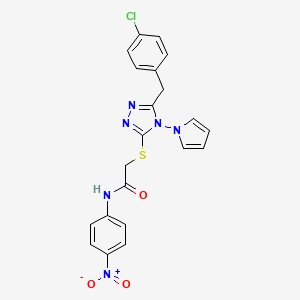

![molecular formula C15H20N2O B2364337 N-[4-(azepan-1-yl)phenyl]prop-2-enamide CAS No. 1156158-21-2](/img/structure/B2364337.png)

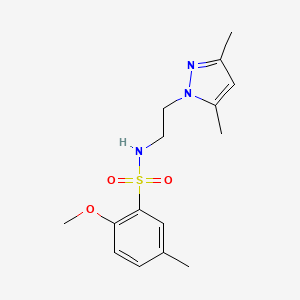

N-[4-(azepan-1-yl)phenyl]prop-2-enamide

カタログ番号 B2364337

CAS番号:

1156158-21-2

分子量: 244.338

InChIキー: ZZZNIJWGMMPJAE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(azepan-1-yl)phenyl]prop-2-enamide, also known as A-84, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

科学的研究の応用

Iron-Catalyzed Acyl Migration

- Iron-catalyzed acyl migration in tertiary α-azidyl phenyl ketones has been used to transform them into enamides, suitable for the synthesis of various N-phenylpropenamides, providing an approach towards isoquinolones (Yang et al., 2018).

Molecular Interactions in Solutions

- Studies on molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions help understand solute-solvent and solvent-solvent interactions, providing insights into the nature of solute and its impact on solvent structure (Tekade et al., 2015).

Electrophilic Intramolecular Cyclization

- Electrophilic intramolecular cyclization of enamides has been applied for synthesizing azepin-5-ones and pyrrolidin-2-ones, demonstrating the utility in creating complex heterocyclic structures (Danilyuk et al., 2016).

Synthesis of Tripeptoid Derivatives

- The synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, a tripeptoid derivative, has been achieved using multicomponent Ugi reaction, indicating its application in the creation of complex organic compounds (Ganesh et al., 2016).

Study of Biological Activities

- Investigation of the biological activities of chlorinated N-arylcinnamamides has shown efficacy against gram-positive bacteria and mycobacterial strains, highlighting its potential in antibacterial applications (Strharsky et al., 2022).

Anticonvulsant Activity Studies

- Evaluation of anticonvulsant activity in rodent models of seizures using N-cinnamoyl aminoalkanols derivatives indicates potential medical applications in seizure management (Gunia-Krzyżak et al., 2017).

Studies in Mass Spectrometry

- Investigation of fragmentation patterns in mass spectrometry of enamides has revealed insights into molecular interactions and structures, useful for analytical chemistry applications (Bigler & Hesse, 1995).

Synthesis of Thiazoles

- Enamides have been used in the synthesis of thiazoles via chemoselective thionation-cyclization, demonstrating their utility in heterocyclic chemistry (Kumar et al., 2013).

Catalytic Hydrogenation Studies

- Catalytic hydrogenation of enamides has been studied for the synthesis of cis-2-aminotetraline derivatives, relevant in pharmaceutical synthesis (Lucarini et al., 2010).

特性

IUPAC Name |

N-[4-(azepan-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-15(18)16-13-7-9-14(10-8-13)17-11-5-3-4-6-12-17/h2,7-10H,1,3-6,11-12H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZNIJWGMMPJAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(azepan-1-yl)phenyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)

![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)